molecular formula C6H7ClN2 B048049 3-Amino-6-chloro-2-picoline CAS No. 164666-68-6

3-Amino-6-chloro-2-picoline

Cat. No. B048049
CAS RN: 164666-68-6
M. Wt: 142.58 g/mol
InChI Key: QVCIIOZINFCMDJ-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-2-picoline, also known as 6-chloro-2-methylpyridin-3-amine, is a chemical compound used in various research and development applications . It has been used as a reactant in the preparation of Pyrido [3,2-e] [1,4]diazepine derivatives with anti-HIV-1-activity .


Synthesis Analysis

The synthesis of 3-Amino-6-chloro-2-picoline involves several steps. One method involves starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid . Another method uses a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate) to get Chlorantraniliprole . The synthesis of 6-Chloro-2-picoline from 2-Picoline has also been reported .


Molecular Structure Analysis

The molecular formula of 3-Amino-6-chloro-2-picoline is C6H7ClN2 . Its molecular weight is 142.58 g/mol .


Chemical Reactions Analysis

3-Amino-6-chloro-2-picoline has been used as a reactant in the preparation of Pyrido [3,2-e] [1,4]diazepine derivatives with anti-HIV-1-activity .


Physical And Chemical Properties Analysis

3-Amino-6-chloro-2-picoline is a yellow solid . It has a melting point of 93-94°C . The compound has a density of 1.2124 (rough estimate) and a refractive index of 1.4877 (estimate) .

Scientific Research Applications

Pharmaceuticals

3-Amino-6-chloro-2-picoline serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are used in the creation of drugs that target a wide range of conditions, from inflammatory diseases to neurological disorders. For instance, it has been utilized in the preparation of Pyrido[3,2-e][1,4]diazepine derivatives with potential anti-HIV-1 activity .

Nutrition and Flavors/Fragrances

The compound finds application in the flavor and fragrance industry, where it’s used to synthesize compounds that mimic natural flavors or scents. Additionally, it’s used in the production of food additives that enhance taste or preserve freshness.

Each of these applications demonstrates the versatility of 3-Amino-6-chloro-2-picoline in scientific research and industrial applications. Its chemical structure allows for a wide range of reactions, making it a valuable compound in multiple fields of study and production .

Safety and Hazards

3-Amino-6-chloro-2-picoline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

6-chloro-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCIIOZINFCMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426559
Record name 3-Amino-6-chloro-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

164666-68-6
Record name 3-Amino-6-chloro-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-chloro-2-picoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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